molecular formula C21H24N4O B14955907 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-[4-(1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl]-1-propanone

3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-[4-(1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl]-1-propanone

Cat. No.: B14955907
M. Wt: 348.4 g/mol
InChI Key: NDVVLZHOXUYRTF-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-[4-(1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl]-1-propanone is a complex organic compound that features a pyrazole ring, an indole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-[4-(1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl]-1-propanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and indole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-[4-(1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl]-1-propanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-[4-(1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl]-1-propanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial effects.

    Industry: Utilized in the development of new materials, such as polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-[4-(1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl]-1-propanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,5-di(1H-pyrazol-4-yl)aniline: A compound with similar pyrazole rings but different functional groups.

    3-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy)-4-fluorobenzoic acid: Another compound featuring a pyrazole ring with additional functional groups.

Uniqueness

3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-[4-(1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl]-1-propanone is unique due to its combination of pyrazole, indole, and pyridine rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse applications and interactions with various molecular targets.

Properties

Molecular Formula

C21H24N4O

Molecular Weight

348.4 g/mol

IUPAC Name

3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one

InChI

InChI=1S/C21H24N4O/c1-14-17(15(2)24-23-14)7-8-21(26)25-11-9-16(10-12-25)19-13-22-20-6-4-3-5-18(19)20/h3-6,9,13,22H,7-8,10-12H2,1-2H3,(H,23,24)

InChI Key

NDVVLZHOXUYRTF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)N2CCC(=CC2)C3=CNC4=CC=CC=C43

Origin of Product

United States

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